N-[3-(3,5-dimethyl-1-piperidinyl)propyl]benzamide
Overview
Description
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]benzamide is a useful research compound. Its molecular formula is C17H26N2O and its molecular weight is 274.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 274.204513457 g/mol and the complexity rating of the compound is 289. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicidal Applications
N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound related to N-[3-(3,5-dimethyl-1-piperidinyl)propyl]benzamide, has been identified as a herbicide effective against annual and perennial grasses. This compound shows potential utility in various agricultural settings including forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).
Anticancer and Antimetastatic Research
In cancer research, derivatives of this compound have been synthesized and evaluated for their impact on breast cancer metastasis. Compounds like IPR-69, an analogue, have shown significant results in inhibiting cell growth and inducing apoptosis in cancer cells. Such compounds have potential as leads for developing new cancer therapies, especially in breast cancer treatment (Wang et al., 2011).
Neuropharmacological Research
In the field of neuropharmacology, derivatives of this compound have been studied for their anti-acetylcholinesterase activity. For example, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have shown significant inhibitory effects on acetylcholinesterase, indicating their potential as treatments for neurological disorders such as Alzheimer's disease (Sugimoto et al., 1990).
Analgesic and Antidepressant Applications
N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4′-piperidine]-4-yl) benzamide (ADL5859) and similar compounds have been identified as δ-opioid agonists with potential in treating chronic pain and depression. Their mechanism of action, pharmacokinetics, and effects in animal models suggest their utility as novel analgesic and antidepressant drugs (Nozaki et al., 2012).
Antimyotonic Agents in Muscular Disorders
Compounds like 1-Benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide have been designed as skeletal muscle sodium channel blockers. These compounds, related to this compound, have shown significant increase in potency compared to existing drugs, indicating their potential as antimyotonic agents for treating muscular disorders (Catalano et al., 2008).
Mechanism of Action
The mechanism of action of “N-[3-(3,5-dimethyl-1-piperidinyl)propyl]benzamide” is not available in the sources I found.
Properties
IUPAC Name |
N-[3-(3,5-dimethylpiperidin-1-yl)propyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-14-11-15(2)13-19(12-14)10-6-9-18-17(20)16-7-4-3-5-8-16/h3-5,7-8,14-15H,6,9-13H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSFLYVCUYPJMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCCNC(=O)C2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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